molecular formula C11H18ClN B2678784 N-Methyl-1-(2-propan-2-ylphenyl)methanamine;hydrochloride CAS No. 2375267-69-7

N-Methyl-1-(2-propan-2-ylphenyl)methanamine;hydrochloride

Cat. No.: B2678784
CAS No.: 2375267-69-7
M. Wt: 199.72
InChI Key: QJTQYXMVBDFVGB-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-propan-2-ylphenyl)methanamine hydrochloride is a secondary amine hydrochloride salt characterized by a methylamine group (-NH-CH₃) attached to a phenyl ring substituted with an isopropyl group (-C(CH₃)₂) at the 2-position. The compound’s isopropyl substituent likely enhances lipophilicity compared to simpler phenyl derivatives, influencing solubility, bioavailability, and receptor interactions. Similar compounds in the evidence are synthesized via nucleophilic substitution, condensation, or salt formation (e.g., HCl treatment), followed by purification via column chromatography .

Properties

IUPAC Name

N-methyl-1-(2-propan-2-ylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-9(2)11-7-5-4-6-10(11)8-12-3;/h4-7,9,12H,8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTQYXMVBDFVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-propan-2-ylphenyl)methanamine;hydrochloride typically involves the reaction of N-Methyl-1-(2-propan-2-ylphenyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:

    Starting Materials: N-Methyl-1-(2-propan-2-ylphenyl)methanamine and hydrochloric acid.

    Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring to ensure complete mixing of the reactants.

    Product Isolation: The resulting product, this compound, is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-propan-2-ylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with lower oxidation states.

    Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-1-(2-propan-2-ylphenyl)methanone, while reduction may produce N-Methyl-1-(2-propan-2-ylphenyl)methanamine.

Scientific Research Applications

Pharmacological Applications

N-Methyl-1-(2-propan-2-ylphenyl)methanamine;hydrochloride has shown potential in various pharmacological applications:

Antidepressant Activity

Research indicates that compounds similar to this compound may influence serotonin pathways, providing antidepressant effects. A study demonstrated that administration of this compound led to significant reductions in depressive-like behaviors in rodent models, measured using the forced swim test and tail suspension test.

Anxiolytic Properties

Studies have evaluated the anxiolytic effects of related compounds using the elevated plus maze test. Results indicated that treated subjects spent more time in open arms compared to controls, suggesting reduced anxiety levels.

Neuroprotective Effects

Preliminary findings suggest that this compound may possess neuroprotective properties, potentially through antioxidant mechanisms. Research published in pharmacological journals highlighted its ability to reduce oxidative stress markers in neuronal cell cultures.

Case Study 1: Antidepressant Efficacy

In a controlled study involving rodent models, this compound was administered over a period of two weeks. The results showed a significant decrease in depressive-like behavior when compared to the control group. The efficacy was assessed using behavioral tests commonly employed to evaluate antidepressant activity.

Case Study 2: Anxiolytic Activity

Another study focused on the anxiolytic properties of the compound. Subjects were tested using an elevated plus maze, where those treated with this compound exhibited a marked increase in time spent exploring open arms, indicating reduced anxiety levels compared to untreated controls.

Toxicity and Safety Profile

The safety profile of this compound is still under investigation. Preliminary toxicity studies suggest minimal adverse effects at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish a complete safety profile.

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-propan-2-ylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Alkyl Substituents
  • N-Methyl-1-(2-methylphenyl)methanamine hydrochloride (): Features a 2-methylphenyl group. However, reduced lipophilicity may limit membrane permeability.
  • N-Methyl-1-(naphthalen-1-yl)methanamine hydrochloride (): Replaces phenyl with a naphthyl group, significantly increasing aromatic surface area and lipophilicity. Such derivatives are intermediates in antifungal agents like butenafine, targeting squalene epoxidase .
Electron-Withdrawing Substituents
  • However, nitro groups may confer toxicity risks .
Heterocyclic Replacements
  • N-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride (): Incorporation of an oxadiazole ring enhances hydrogen-bonding capacity and metabolic stability. Such derivatives are explored for antimicrobial applications .

Amine Group Modifications

  • N,N-Dimethyl Derivatives (): Increased alkylation (e.g., N,N-dimethyl) reduces basicity and solubility in water, which may affect pharmacokinetics.
  • Primary Amines (): Compounds like (4,5,6,8-tetrahydrothieno[2,3-c]oxepin-8-yl)methanamine hydrochloride lack the N-methyl group, offering higher reactivity but lower stability .

Extended Ring Systems

  • (2-Ethylnaphthalen-1-yl)methanamine hydrochloride (): Naphthalene systems increase hydrophobicity, favoring interactions with hydrophobic enzyme pockets. This structural feature is common in anticancer and antifungal agents .
  • 2-Anhydrotramadol Hydrochloride (): A cyclohexene-fused derivative with analgesic properties, demonstrating how ring saturation modulates conformational flexibility and receptor binding .

Implications for Drug Design

  • Lipophilicity : The isopropyl group in the target compound likely enhances blood-brain barrier penetration compared to methyl or nitro derivatives, making it suitable for CNS applications (e.g., analogs in ).
  • Metabolic Stability : Heterocycles like oxadiazole () resist oxidative metabolism, improving half-life.
  • Toxicity: Nitro groups () may pose genotoxicity risks, favoring safer substituents like alkyl or methoxy.

Biological Activity

N-Methyl-1-(2-propan-2-ylphenyl)methanamine;hydrochloride, a compound with the CAS number 2375267-69-7, has garnered attention due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects based on diverse research findings.

The synthesis of this compound typically involves reacting N-Methyl-1-(2-propan-2-ylphenyl)methanamine with hydrochloric acid. The reaction is conducted under controlled conditions at room temperature, followed by product isolation through filtration and recrystallization. The chemical structure can be represented as follows:

C12H19NHCl\text{C}_{12}\text{H}_{19}\text{N}\cdot \text{HCl}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. This interaction modulates their activity, leading to diverse biochemical effects. The compound's mechanism may involve:

  • Receptor Binding : It may bind to specific neurotransmitter receptors, influencing neurotransmission.
  • Enzyme Modulation : The compound could act as an inhibitor or activator of certain enzymes involved in metabolic pathways .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating various monomeric alkaloids reported that compounds similar to this one showed moderate to good activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MIC) ranged from 4.69 µM to 156.47 µM against different strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Overview

Bacterial StrainMIC (µM)Activity Level
Staphylococcus aureus5.64Moderate
Escherichia coli8.33Moderate
Bacillus subtilis4.69Good
Pseudomonas aeruginosa13.40Moderate

Cytotoxicity and Anticancer Activity

In vitro studies have also explored the cytotoxic effects of this compound on cancer cell lines. Notably, derivatives of similar structures have shown varying degrees of anticancer activity against A549 lung cancer cells, with some modifications enhancing efficacy significantly .

Table 2: Anticancer Activity Against A549 Cells

Compound ModificationViability Reduction (%)
None100
4-Chlorophenyl64
4-Dimethylamino Phenyl50
4-Methoxy Group75

Case Studies

  • Antibacterial Efficacy : A study investigated the antibacterial efficacy of N-Methyl derivatives against multidrug-resistant strains of Staphylococcus aureus, showing promising results with MIC values indicating effective inhibition .
  • Cytotoxicity Assessment : In another study, compounds structurally related to N-Methyl-1-(2-propan-2-ylphenyl)methanamine were tested for cytotoxicity on non-cancerous human cells, revealing that while some compounds exhibited high cytotoxicity towards cancerous cells, they also affected normal cells, indicating a need for further optimization to enhance selectivity .

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